Cas no 2225155-89-3 ((2-(pyrimidin-5-yl)pyridin-4-yl)boronic acid)

(2-(pyrimidin-5-yl)pyridin-4-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (2-(pyrimidin-5-yl)pyridin-4-yl)boronic acid
- 2-(5-Pyrimidyl)pyridine-4-boronic acid
- 2225155-89-3
-
- インチ: 1S/C9H8BN3O2/c14-10(15)8-1-2-13-9(3-8)7-4-11-6-12-5-7/h1-6,14-15H
- InChIKey: MDFDWJRYAMQIFU-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CN=CN=C2)=NC=CC(B(O)O)=C1
計算された属性
- せいみつぶんしりょう: 201.0709567g/mol
- どういたいしつりょう: 201.0709567g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.1Ų
(2-(pyrimidin-5-yl)pyridin-4-yl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P904165-25mg |
(2-(pyrimidin-5-yl)pyridin-4-yl)boronic acid |
2225155-89-3 | 95% | 25mg |
¥2,970.00 | 2022-09-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P904165-5mg |
(2-(pyrimidin-5-yl)pyridin-4-yl)boronic acid |
2225155-89-3 | 95% | 5mg |
¥898.20 | 2022-09-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P904165-100mg |
(2-(pyrimidin-5-yl)pyridin-4-yl)boronic acid |
2225155-89-3 | 95% | 100mg |
¥8,280.00 | 2022-09-28 |
(2-(pyrimidin-5-yl)pyridin-4-yl)boronic acid 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
(2-(pyrimidin-5-yl)pyridin-4-yl)boronic acidに関する追加情報
(2-(Pyrimidin-5-yl)pyridin-4-yl)boronic Acid (CAS No. 2225155-89-3): A Versatile Boronic Acid Derivative for Modern Organic Synthesis
(2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid (CAS No. 2225155-89-3) is a high-value boronic acid derivative widely utilized in pharmaceutical research, material science, and cross-coupling reactions. Its unique heterocyclic structure, combining pyrimidine and pyridine moieties, makes it a critical intermediate for designing kinase inhibitors, PET tracers, and OLED materials. With the growing demand for Suzuki-Miyaura coupling reagents, this compound has gained significant attention in both academic and industrial settings.
The compound’s boronic acid functional group enables efficient C-C bond formation, a cornerstone of modern drug discovery. Researchers frequently search for "boronic acid applications in medicinal chemistry" or "pyrimidine-based building blocks," reflecting its relevance in developing targeted therapies. Recent studies highlight its role in optimizing EGFR inhibitors and BTK inhibitors, aligning with trends in precision medicine and cancer research.
From a synthetic perspective, 2225155-89-3 exhibits excellent stability under palladium-catalyzed conditions, addressing common challenges like protodeboronation. Its bidentate coordination capability enhances reactivity in arylation reactions, a topic often queried as "how to improve Suzuki coupling yields." This property also makes it valuable for constructing conjugated polymers used in flexible electronics, a rapidly expanding field driven by wearable technology innovations.
Environmental and regulatory factors further boost interest in (2-(pyrimidin-5-yl)pyridin-4-yl)boronic acid. As industries shift toward green chemistry, queries like "sustainable boronic acid synthesis" have surged. This compound’s compatibility with aqueous reaction media and low-toxicity catalysts positions it as an eco-friendly alternative to traditional reagents.
In material science, its electron-deficient aromatic system contributes to n-type semiconductor performance, a hotspot for "organic photovoltaic materials" research. The compound’s thermal stability (>300°C) also meets stringent requirements for high-performance coatings and adhesives.
Quality control protocols for CAS 2225155-89-3 emphasize HPLC purity (>98%) and heavy metal screening, addressing concerns about "pharmaceutical-grade boronic acids." Storage recommendations (2-8°C under inert atmosphere) are frequently searched, reflecting user focus on compound stability.
With patent filings increasing for pyrimidine-pyridine hybrids, this boronic acid’s commercial importance continues to rise. Its adaptability across bioconjugation, fluorescent probes, and catalysis ensures long-term relevance in cutting-edge research.
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